
2-(5-クロロ-1,3-ベンゾオキサゾール-2-イル)エタンアミン塩酸塩
概要
説明
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H9ClN2O·HCl and a molecular weight of 233.1 . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
科学的研究の応用
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
Target of Action
It is suggested that the compound has potential as antibacterial and antifungal agents , indicating that its targets could be specific proteins or enzymes in these microorganisms.
Mode of Action
Given its potential antibacterial and antifungal properties , it may interact with its targets to inhibit their function, leading to the death of the microorganisms.
Biochemical Pathways
Considering its potential antibacterial and antifungal properties , it may interfere with essential biochemical pathways in these microorganisms, such as cell wall synthesis or DNA replication.
Result of Action
Given its potential antibacterial and antifungal properties , it may lead to the death of these microorganisms, thereby preventing or treating infections.
生化学分析
Biochemical Properties
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity, stability, and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to alter the expression of certain genes, which can lead to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired effects without causing harm .
Metabolic Pathways
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function .
Transport and Distribution
The transport and distribution of 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall effectiveness .
Subcellular Localization
The subcellular localization of 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its activity can be influenced by its localization, affecting its overall biochemical effects .
準備方法
The synthesis of 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride typically involves the reaction of 5-chloro-1,3-benzoxazole with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride can be compared with other similar compounds such as:
- 2-(7-Chloro-1,3-benzoxazol-2-yl)ethylamine hydrochloride
- 2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride
- 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride lies in its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2-(5-chloro-1,3-benzoxazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O.ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;/h1-2,5H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXUVEQJYSXLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


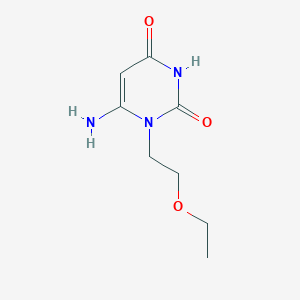
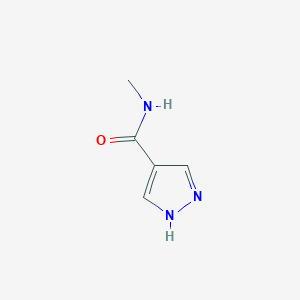
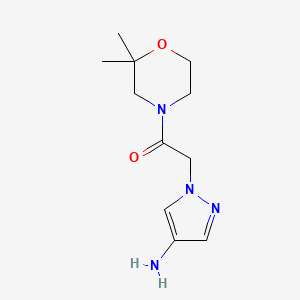
![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)

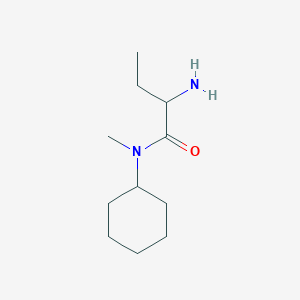

![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)
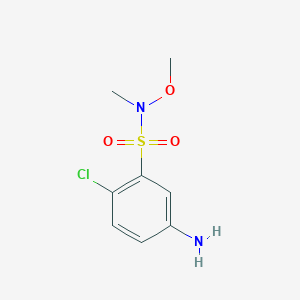
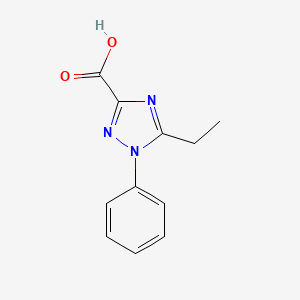
![3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B1371160.png)
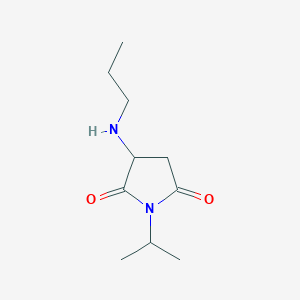

![1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1371164.png)
